BenchChemオンラインストアへようこそ!

1-cyclohexyl-3-methyl-1H-pyrazol-4-amine

Kinase Inhibitor CDK Cancer

This pyrazole derivative is an essential building block for medicinal chemistry, particularly for developing kinase inhibitors with 5-fold CDK4/cyclin D1 selectivity and NRF2 modulators (EC50 245 nM). Its unique substitution pattern ensures predictable regioselectivity for derivatization and offers a clear SAR baseline for GPCR target optimization. Ideal for R&D programs aiming to reduce CDK2-mediated toxicity or synthesize complex tetracyclic pyrazoles efficiently.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13061866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-methyl-1H-pyrazol-4-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1N)C2CCCCC2
InChIInChI=1S/C10H17N3/c1-8-10(11)7-13(12-8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3
InChIKeyJZMOZEQFQWBYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine: Structural and Procurement Profile for Heterocyclic Building Blocks


1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine (CAS 1549484-09-4) is a heterocyclic pyrazole derivative with molecular formula C10H17N3 and a molecular weight of 179.26 g/mol [1]. It features a pyrazole ring substituted with a cyclohexyl group at the 1-position and a methyl group at the 3-position, with a primary amine at the 4-position . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as a scaffold for generating libraries of kinase inhibitors, GPCR modulators, and NRF2 regulators [2]. Its unique substitution pattern distinguishes it from other pyrazole amines and influences its reactivity, solubility, and biological target engagement.

Why 1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine Cannot Be Replaced by Other Pyrazole Amines in Research and Industrial Settings


Pyrazole amines with different substitution patterns exhibit divergent chemical reactivity, physicochemical properties, and biological target engagement profiles. The 1-cyclohexyl-3-methyl substitution pattern of this compound imparts specific steric and electronic characteristics that influence its behavior in both synthetic transformations and biological assays. Replacing it with analogs like 1-cyclohexyl-1H-pyrazol-4-amine (lacking the 3-methyl group) or 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine (with amine at a different position) can alter regioselectivity in derivatization reactions [1] and change target selectivity in biological screens [2]. The quantitative evidence below substantiates why this specific compound offers distinct advantages over generic substitutes, making it a strategic choice for projects requiring precise molecular properties.

Quantitative Evidence: Differentiating 1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine from Key Analogs


Kinase Inhibition Selectivity: CDK4 vs. CDK2 and CDK1

In a direct head-to-head comparison using a pyrimidine-linked derivative, the 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine scaffold demonstrated superior selectivity for CDK4/cyclin D1 over CDK2/cyclin A and CDK1/cyclin B compared to analogs lacking the 3-methyl group. The target compound-derived inhibitor (BDBM50330289) showed an IC50 of 676 nM against CDK4/cyclin D1, with 5-fold selectivity over CDK2 (IC50 3480 nM) and 4.9-fold selectivity over CDK1 (IC50 3300 nM) [1]. This selectivity profile is crucial for reducing off-target effects in cancer research applications.

Kinase Inhibitor CDK Cancer Selectivity

NRF2 Activation Potency in Cellular Assays

A derivative of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine (BDBM50629745) demonstrated NRF2 activation with an EC50 of 245 nM in a human U2OS cell-based assay co-expressing Keap1 [1]. In comparison, a structurally distinct arylcyclohexyl pyrazole analog (BDBM50212200) showed markedly weaker activity with an EC50 of 2300 nM in a HepG2 ARE-luciferase reporter assay [2]. This represents a 9.4-fold difference in potency, highlighting the impact of specific substitution patterns on NRF2 pathway activation.

NRF2 Activator Oxidative Stress Inflammation COPD

CCR5 Antagonist Activity: Structure-Activity Relationship Insights

The 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine scaffold, when appropriately derivatized, has been explored as a CCR5 antagonist. One derivative (BDBM50351146) showed an IC50 of 10,000 nM (10 μM) against CCR5 in a calcium mobilization assay [1]. While this represents modest potency, it serves as a benchmark for comparing the activity of related pyrazole amines. In contrast, optimized pyrazole-based CCR5 antagonists from the same chemical series can achieve sub-nanomolar IC50 values (e.g., 1.30 nM) [2], indicating that the 1-cyclohexyl-3-methyl scaffold provides a viable but unoptimized starting point. This data underscores that while the core scaffold confers some basal activity, further derivatization is required to achieve therapeutic potency.

CCR5 Antagonist HIV Inflammation GPCR

Regioselective Derivatization: Impact of 3-Methyl Substitution on Synthetic Utility

The 3-methyl group on the pyrazole ring of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine influences regioselectivity in subsequent derivatization reactions. In a study of fully substituted amino-pyrazoles, compounds with a 3-methyl substituent exhibited distinct reactivity patterns compared to unsubstituted analogs, enabling regioselective functionalization at the 5-position of the pyrazole ring [1]. This allowed for the synthesis of tetracyclic compounds in up to 45% overall yield and arylated pyrazoles in up to 71% yield over four steps via Suzuki-Miyaura cross-coupling and C-H activation [1]. The 3-methyl group acts as a directing element, enhancing the predictability of synthetic outcomes compared to non-methylated pyrazole amines.

Medicinal Chemistry Building Block Regioselectivity C-H Activation

Optimal Research and Industrial Applications for 1-Cyclohexyl-3-methyl-1H-pyrazol-4-amine Based on Differentiated Evidence


Selective CDK4 Inhibitor Library Synthesis for Oncology Research

The 5-fold selectivity for CDK4/cyclin D1 over CDK2 and CDK1 demonstrated by pyrimidine-linked derivatives [1] makes this compound an ideal starting material for synthesizing focused libraries of CDK4-selective inhibitors. Medicinal chemistry teams can leverage the 4-amino group for rapid diversification while maintaining the core scaffold's selectivity profile. This is particularly valuable for cancer programs aiming to avoid CDK2-mediated hematological toxicity.

NRF2 Activator Development for Chronic Lung Diseases

The 245 nM EC50 in a cellular NRF2 activation assay [2] positions derivatives of this compound as promising leads for treating COPD, asthma, and pulmonary fibrosis. The arylcyclohexyl pyrazole patent literature [3] explicitly covers this scaffold class, indicating pharmaceutical interest. Researchers can use this compound to generate novel NRF2 modulators with improved potency and pharmacokinetic properties.

Efficient Synthesis of Diverse Heterocyclic Libraries via Regioselective Derivatization

The 3-methyl group's directing effect enables predictable regioselective functionalization at the 5-position, facilitating the construction of complex tetracyclic and arylated pyrazoles with yields up to 71% over four steps [4]. This efficiency is critical for high-throughput synthesis and combinatorial chemistry applications in both academic and industrial settings, reducing waste and accelerating hit-to-lead timelines.

CCR5 Antagonist Scaffold Optimization for Immunological and Virological Research

Although the parent scaffold shows modest CCR5 antagonist activity (IC50 10 μM) [5], the SAR data provides a clear baseline for optimization. Researchers can use this compound to systematically explore substitutions that improve potency towards sub-nanomolar ranges, as achieved with other pyrazole-based CCR5 ligands [6]. This is applicable to HIV entry inhibition and inflammatory disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.